4-tert-Butylbenzylamine

Beschreibung

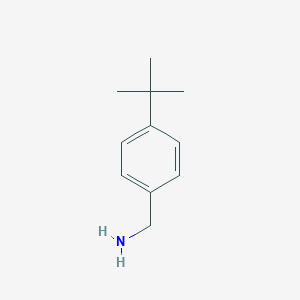

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWSRGAWRAYBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192930 | |

| Record name | 4-tert-Butylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39895-55-1 | |

| Record name | 4-(1,1-Dimethylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39895-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039895551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 4 Tert Butylbenzylamine

Established Synthetic Pathways for 4-tert-Butylbenzylamine

Several well-established methods are traditionally employed for the synthesis of this compound. These routes often utilize readily available starting materials and have been refined over the years.

Reductive amination is a cornerstone of amine synthesis, and its application to 4-tert-butylbenzaldehyde (B1265539) provides a direct route to the desired primary amine. This method involves the reaction of the aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the amine. A key challenge in the synthesis of primary amines via this method is avoiding the over-alkylation to secondary and tertiary amines. rsc.org

The choice of catalyst and reducing agent is crucial for achieving high selectivity and yield. Nickel-based catalysts, such as nickel nanoparticles supported on γ-Al₂O₃, have shown high activity and superior selectivity for the synthesis of primary amines through reductive amination with ammonia and hydrogen. acs.org Other reducing agents like sodium borohydride (B1222165) can also be employed, often in the presence of an acid catalyst. mdpi.com

Table 1: Reductive Amination of 4-tert-Butylbenzaldehyde

| Catalyst/Reducing Agent | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ni/Al₂O₃, H₂ | NH₃ | Not specified | Mild conditions | High | acs.org |

The Gabriel synthesis offers a classic and reliable method for the preparation of primary amines, effectively preventing the formation of secondary and tertiary amine byproducts. wikipedia.org The synthesis commences with the deprotonation of phthalimide (B116566) by a base, such as potassium hydroxide, to form a nucleophilic phthalimide salt. This salt then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide, in this case, 4-tert-butylbenzyl halide (e.g., chloride or bromide). mdpi.comwikipedia.org The resulting N-(4-tert-butylbenzyl)phthalimide is subsequently cleaved to liberate the primary amine. This final step is typically achieved through hydrazinolysis using hydrazine (B178648) hydrate (B1144303) or by acidic hydrolysis. wikipedia.org

The use of urotropine (hexamethylenetetramine) provides another pathway to primary amines from alkyl halides. This method is a variation of the Delepine reaction. In a Chinese patent, a method for preparing this compound is described where 4-tert-butylbenzyl chloride reacts with urotropine to form a quaternary ammonium (B1175870) salt. This intermediate is then hydrolyzed to yield the target amine.

The Delepine reaction is a specific and effective method for synthesizing primary amines from benzyl (B1604629) or alkyl halides. wikipedia.org The reaction proceeds by treating the halide with hexamethylenetetramine (urotropine), which results in the formation of a quaternary ammonium salt. wikipedia.orgorganic-chemistry.org This salt is subsequently hydrolyzed with a strong acid, typically in an alcoholic solvent like ethanol, to produce the primary amine hydrochloride. wikipedia.orgorganic-chemistry.org Neutralization then affords the free primary amine. This method is advantageous due to its selectivity for primary amines and the use of readily available reagents. wikipedia.org For the synthesis of this compound, 4-tert-butylbenzyl chloride is the typical starting material. A forum post by a chemistry enthusiast detailed a high-yielding synthesis of a benzylamine (B48309) via the Delepine reaction, suggesting a near-quantitative yield of the intermediate hexaminium salt. sciencemadness.org

Table 3: Delepine Reaction for Benzylamine Synthesis

| Starting Material | Reagent | Solvent | Key Intermediate | Final Product Yield | Reference |

|---|

Beyond the more common methods, alternative strategies have been explored for the synthesis of this compound. One such approach involves the reduction of 4-tert-butylbenzonitrile. Catalytic hydrogenation using reagents like Raney Nickel or nickel boride can effectively convert the nitrile group to an aminomethyl group. scispace.com Another potential route starts from 4-tert-butylbenzyl azide (B81097). The azide can be reduced to the primary amine through various methods, including catalytic hydrogenation or with reducing agents like lithium aluminum hydride. A study on chromone-butenafine hybrids mentions the synthesis of a related azide intermediate from a bromomethyl precursor, which is then used in a subsequent reaction. mdpi.com

Novel and Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, with a drive towards more sustainable, efficient, and atom-economical methods. Several novel strategies are being developed that could be applied to the synthesis of this compound.

One promising area is the direct amination of 4-tert-butylbenzyl alcohol. This "borrowing hydrogen" methodology avoids the pre-functionalization of the alcohol to a halide or other leaving group, generating water as the only byproduct.

Biocatalysis represents a green and highly selective approach to amine synthesis. Enzymes such as P450 nitrene transferases are being engineered to perform C-H amination on unactivated C(sp³)-H bonds, which could theoretically be applied to the direct amination of 4-tert-butyltoluene. nih.gov

Photocatalysis is another emerging field, with methods being developed for the direct amination of C-H bonds in toluene (B28343) derivatives and for the synthesis of primary amines from alkyl halides under mild, light-driven conditions. nih.govnih.gov Electrocatalysis also offers a sustainable alternative to traditional chemical oxidants and reductants for amine synthesis. nih.govnih.govacs.org

Flow chemistry is a technological advancement that can be applied to many of the established synthetic routes. By performing reactions in continuous flow reactors, improvements in safety, scalability, and reaction control can be achieved. researchgate.netucl.ac.uk For instance, the synthesis of energetic materials like RDX, which also involves hexamine, has been successfully translated to a flow process. google.com

Electrochemical Synthesis Pathways

Electrochemical methods offer a sustainable alternative to traditional chemical synthesis, often avoiding harsh reagents and high energy consumption. While specific research on the direct electrochemical synthesis of this compound is not extensively detailed, a notable sustainable method has been developed for the closely related benzyl-tert-butylamine. mdpi.com This process utilizes electrochemistry to replace toxic reagents and environmentally harmful byproducts. mdpi.com

Catalytic Approaches to this compound Derivatives

Catalysis is fundamental to the efficient synthesis of derivatives of this compound. Various catalytic systems, including metal-based catalysts, organocatalysts, and biocatalysts, enable a range of transformations.

For instance, palladium catalysis has been effectively used for the C-H arylation of protected benzylamines, allowing for the direct formation of carbon-carbon bonds. googleapis.com In the synthesis of imine derivatives, both metal complexes and metal-free organocatalysts have proven effective. Cobalt(II) porphyrin complexes can catalyze the oxidative coupling of benzylamines to imines using molecular oxygen as the oxidant. nbinno.com Similarly, salicylic (B10762653) acid derivatives have been identified as efficient organocatalysts for the same transformation under an oxygen atmosphere. Current time information in Bangalore, IN.

Catalytic methods are also employed in the synthesis of more complex derivatives. For example, a derivative of this compound, 1-(4-(tert-butyl)benzyl)piperazine, is prepared through the alkylation of piperazine (B1678402) with 1-(bromomethyl)-4-(tert-butyl)benzene. google.com This derivative is then used to synthesize chromone- and xanthone-based compounds with potential biological activities. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of amines and their derivatives. The electrochemical synthesis of benzyl-tert-butylamine is a prime example, as it avoids toxic reagents and harmful byproducts. mdpi.com

Another area where green chemistry has made an impact is in the synthesis of imines from benzylamines. Traditionally, these reactions often required stoichiometric, and sometimes toxic, oxidizing agents. In contrast, modern methods focus on using environmentally benign oxidants like molecular oxygen. nbinno.comCurrent time information in Bangalore, IN. The development of metal-free organocatalysts, such as salicylic acid derivatives, for the oxidative coupling of benzylamines represents a significant step forward from a green chemistry perspective. Current time information in Bangalore, IN. These catalysts are often more environmentally friendly and sustainable than their heavy metal-containing counterparts. Current time information in Bangalore, IN.

Derivatization and Functionalization Reactions of this compound

The primary amine group of this compound is a versatile functional handle that allows for a wide array of chemical modifications. These reactions, including amidation, alkylation, arylation, and imine formation, are crucial for building more complex molecular architectures.

Amidation and Sulfonamidation Reactions

The reaction of this compound with carboxylic acids or their derivatives (like acyl chlorides) leads to the formation of amides. This is a fundamental transformation in organic synthesis. General methods, such as the Schotten-Baumann reaction, are applicable for the synthesis of amides from primary amines. This typically involves reacting the amine with an acyl chloride in the presence of a base. Another approach is the direct coupling of carboxylic acids and amines using coupling reagents or catalysts. For example, trimethylaluminum (B3029685) has been shown to be an effective reagent for the direct amidation of a range of carboxylic acids with primary amines, yielding products in poor to excellent yields (40-95%). researchgate.net

Similarly, sulfonamides are formed by reacting this compound with sulfonyl chlorides. These N-substituted sulfonamides are important structural motifs in medicinal chemistry. The synthesis of N-tert-butylbenzenesulfonamide, a related compound, can be achieved through the reaction of benzenesulfonamide (B165840) with tert-butyl sources using catalysts like hafnium tetrachloride or zirconium tetrachloride. google.com

Alkylation and Arylation Reactions

Alkylation of the nitrogen atom in this compound introduces alkyl groups, leading to secondary or tertiary amines. For example, derivatives like 1-(4-(tert-butyl)benzyl)piperazine are synthesized via the alkylation of piperazine using 1-(bromomethyl)-4-(tert-butyl)benzene, demonstrating a route to complex amine structures. google.com

Direct C-H arylation offers a modern and efficient method for creating carbon-carbon bonds on the aromatic ring of benzylamine derivatives. Research has shown that nosyl-protected benzylamines can undergo meta-selective C-H arylation with aryl halides. googleapis.com This reaction is catalyzed by palladium acetate (B1210297) in the presence of a silver acetate co-oxidant and a pyridine-type ligand, such as 4-acetylpyridine. googleapis.com The use of these ligands was found to be crucial for achieving high yields of the di-arylated products. googleapis.com The method is compatible with various substituted aryl iodides. googleapis.com

| Catalyst | Ligand | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| Pd(OAc)₂ (0.01 mmol) | 4-acetylpyridine (0.02 mmol) | Substrate (0.10 mmol), AgOAc (0.30 mmol), norbornene (0.02 mmol), aryl halide (0.3 mmol) | TBME (1.0 mL) | 80 °C | 12 to 24 hours |

Formation of Imines via Oxidative Coupling

The oxidative coupling of this compound results in the formation of an imine, specifically N-(p-(tert-Butyl)benzylidene)-p-(tert-butyl)benzylamine. This reaction involves the condensation of two molecules of the primary amine to form a carbon-nitrogen double bond. Current time information in Bangalore, IN. This transformation can be achieved using various catalytic systems under an oxygen atmosphere, aligning with green chemistry principles by using a clean oxidant. nbinno.comCurrent time information in Bangalore, IN.

One effective method employs salicylic acid derivatives as organocatalysts. Current time information in Bangalore, IN. Electron-rich salicylic acids, in particular, show excellent catalytic activity. Current time information in Bangalore, IN. Another successful approach utilizes a cobalt(II) β-tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin complex as a catalyst, which demonstrates high selectivity and turnover numbers. nbinno.com A proposed mechanism suggests that the cobalt complex reacts with oxygen to form an active intermediate, which then coordinates with the benzylamine, leading to the formation of benzaldehyde (B42025). The benzaldehyde then reacts with another molecule of benzylamine to produce the final imine product. nbinno.com

| Catalyst | Atmosphere | Isolated Yield (%) |

|---|---|---|

| 4,6-Dimethoxysalicylic acid | O₂ | 88 |

| 4,6-Dihydroxysalicylic acid | O₂ | 81 |

| Salicylic acid | O₂ | 29 |

Reactions with Quinone Derivatives

Primary amines are known to react with quinone derivatives through various pathways, including Michael addition and condensation reactions. The reaction of a primary amine like this compound with a substituted benzoquinone, such as 2,5-di-tert-butyl-1,4-benzoquinone (B1220289), can lead to structurally complex products.

Studies on the reaction of 2,5-di-tert-butyl-1,4-benzoquinone with primary aliphatic amines (e.g., n-propylamine and n-butylamine) have shown that the product outcome is highly dependent on the reaction conditions. In the absence of air, the reaction yields benzoxazoles and 3-amino-2,5-di-tert-butyl-1,4-benzoquinone. The formation of the benzoxazole (B165842) involves a series of steps including nucleophilic addition of the amine, intramolecular cyclization, and subsequent oxidation/elimination. In the presence of air, the formation of aminated quinone epoxides becomes a major competing reaction pathway.

Given that this compound is a primary amine, its reaction with 2,5-di-tert-butyl-1,4-benzoquinone is expected to follow similar pathways, leading to substituted benzoxazoles and aminated quinone products. The bulky tert-butyl groups on both the amine and the quinone would influence the steric environment of the reaction, potentially affecting the relative rates of the competing pathways.

Ring-Opening Polymerization Initiated by this compound

Primary amines are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (CL) and lactide (LA), leading to the formation of polyesters with a terminal amine group. vot.plyoutube.com In this role, this compound can act as a nucleophilic initiator, attacking the electrophilic carbonyl carbon of the cyclic monomer. youtube.com This process opens the ring and generates a propagating species that continues to react with subsequent monomer units.

The initiation step involves the nucleophilic attack of the amine on the ester's carbonyl group, breaking the acyl-oxygen bond of the monomer. This creates a new amide bond and a terminal hydroxyl group, which becomes the active site for further monomer addition and chain propagation. The result is a polymer chain, such as poly(ε-caprolactone) (PCL) or poly(lactic acid) (PLA), that is end-capped with a 4-tert-butylbenzylamide group. rsc.org

The efficiency and control of amine-initiated ROP can be significantly enhanced by the use of a co-catalyst or activator. vot.pl Tin(II) octoate (Sn(Oct)₂) is a commonly used catalyst in these systems. vot.plnih.gov It coordinates to the carbonyl oxygen of the monomer, further polarizing the carbonyl group and making it more susceptible to nucleophilic attack by the amine initiator. nih.gov This co-catalyzed approach allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. vot.pl

By using this compound as the initiator, it is possible to synthesize functional polyesters with a specific hydrophobic end-group, which can be useful for tailoring the properties of the final material, for example, in the creation of block copolymers or for surface modification applications.

Table 3: General Systems for Amine-Initiated Ring-Opening Polymerization

| Monomer | Initiator Type | Co-catalyst/Activator | Polymer Product | Key Feature |

|---|---|---|---|---|

| ε-Caprolactone (CL) | Primary Amine (RNH₂) | Sn(Oct)₂ | R-NH-CO-(C₅H₁₀O)n-H | Controlled synthesis of amine-terminated PCL. vot.pl |

| L,L-Lactide (LA) | Primary/Secondary Amine | DBU (organocatalyst) | Amide end-capped PLA | Two-step, one-pot synthesis of functional PLA. rsc.org |

Iii. Catalysis and Ligand Design Involving 4 Tert Butylbenzylamine

4-tert-Butylbenzylamine as a Ligand Precursor in Organometallic Chemistry

The unique structural features of this compound allow for its incorporation into complex ligand architectures, particularly in the synthesis of chiral ligands for enantioselective catalysis.

N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in transition metal catalysis due to their strong σ-donating properties, which contribute to the formation of robust metal complexes. snnu.edu.cn The synthesis of chiral NHC ligands is a burgeoning area of research aimed at developing highly effective catalysts for asymmetric transformations. snnu.edu.cnyork.ac.uk

The synthesis of these chiral ligands often begins with a chiral diamine, which serves as a scaffold to introduce the desired stereochemistry. york.ac.uk While direct derivatization of this compound to form a chiral NHC ligand is not the most common route, its structural motif, particularly the bulky tert-butyl group, is a desirable feature in ligand design for enhancing steric hindrance and influencing the chiral environment around the metal center. Researchers have synthesized a variety of chiral NHC precursors and their corresponding metal complexes, including those with palladium and gold. beilstein-journals.org The general approach involves the reaction of a chiral diamine with other reagents to form an imidazolium (B1220033) salt, which is the precursor to the NHC ligand. york.ac.uk

Chiral NHC ligands are instrumental in a variety of asymmetric catalytic reactions. sioc-journal.cn Their strong coordination to transition metals allows for the development of robust catalysts capable of achieving high enantioselectivity. snnu.edu.cn For instance, palladium complexes bearing chiral NHC ligands have been successfully employed in asymmetric allylic alkylation reactions, achieving high enantiomeric excesses (ee). york.ac.uk

The steric and electronic properties of the NHC ligand, which can be fine-tuned by substituents like the tert-butyl group found in this compound derivatives, are crucial for inducing asymmetry in the catalytic process. Although direct application of a ligand solely derived from this compound is not extensively documented in this specific context, the principles of using bulky substituents to create a well-defined chiral pocket are fundamental to the field.

Role of this compound in Transition Metal Catalysis

This compound and its derivatives play a significant role as ligands or substrates in reactions catalyzed by various transition metals, including palladium, copper, and rare-earth metals.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The choice of ligand is critical for the success of these reactions, influencing catalyst stability and reactivity. nih.gov While bulky phosphine (B1218219) ligands are common, N-heterocyclic carbenes (NHCs) have gained prominence as effective alternatives. core.ac.uk

In the context of palladium catalysis, this compound can act as a substrate in amination reactions. For example, the Pd-PEPPSI-IPentCl pre-catalyst has shown high efficacy in coupling hindered secondary amines like N-tert-butylbenzylamine with aryl chlorides under mild conditions. core.ac.uk The steric bulk of the amine is a key factor in these transformations.

Furthermore, cyclopalladated complexes, where a palladium atom is part of a ring structure involving the organic ligand, are important intermediates and catalysts. researchgate.netresearchgate.net The formation of such palladacycles can be influenced by the steric properties of the ligands. acs.org

| Reaction Type | Catalyst System | Substrate/Ligand Feature | Key Finding | Reference |

|---|---|---|---|---|

| Cross-Coupling Amination | Pd-PEPPSI-IPentCl | Hindered secondary amines (e.g., N-tert-butylbenzylamine) | Effective coupling with aryl chlorides under mild conditions. | core.ac.uk |

| C–H Activation | Pd(OAc)₂/MPAA | Substrates leading to 5- and 6-membered palladacycles | Kinetic and thermodynamic selectivity can be controlled. | acs.org |

| Desulfinative Cross-Coupling | Palladium/Ligand | Pyridine and carbocyclic sulfinates as nucleophiles | Different catalyst resting states and turnover-limiting steps observed. | nih.gov |

Copper-based catalysts are attractive due to their lower cost and unique reactivity. In copper-catalyzed systems, this compound has been studied in oxidative coupling reactions. For instance, the photocatalytic oxidative coupling of benzylamines to form imines can be achieved using copper-based heterostructures. rsc.org In one study, the conversion rate for this compound was found to be lower than that of 4-methylbenzylamine, suggesting that the steric bulk of the tert-butyl group can hinder the reaction. rsc.orgscispace.com

Another study on the catalytic oxidative coupling of aromatic amines over CuO nanostructures showed that this compound reacted efficiently, with high conversion and selectivity. acs.org This indicates that the catalyst structure and reaction conditions are crucial in overcoming potential steric hindrance.

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Cu/Cu₂O/Cu₃N/C₃N₄ | This compound | 78 | >90 | Not Specified | rsc.orgscispace.com |

| CuO Nanostructures (flake shape) | This compound | 97 | 96 | 12 | acs.org |

Rare-earth metal complexes are effective catalysts for various organic transformations, including hydroamination, which is the addition of an N-H bond across a carbon-carbon multiple bond. researchgate.net These reactions are fundamental in the synthesis of amines. researchgate.net

This compound has been used as a substrate in intermolecular hydroamination reactions catalyzed by rare-earth metal complexes. For example, a lutetium complex with a rigid NON-donor pincer ligand demonstrated high activity in the reaction of diphenylacetylene (B1204595) with this compound, surpassing the activity of a previously reported yttrium analogue. rsc.org Similarly, yttrium complexes have been shown to catalyze the intermolecular hydroamination of 1-octene (B94956) with this compound. mcmaster.ca The efficiency of these catalytic systems highlights the potential of rare-earth metals in facilitating challenging transformations involving sterically hindered amines. researchgate.netresearchgate.net

| Catalyst | Substrate 1 | Substrate 2 | Key Finding | Reference |

|---|---|---|---|---|

| [(XN₂)Lu(CH₂SiMe₃)(THF)] | Diphenylacetylene | This compound | High catalytic activity, surpassing yttrium analogue. | rsc.org |

| [(XA₂)Y(CH₂SiMe₃)(THF)] | 1-Octene | This compound | Higher yield compared to reaction with 4-tert-butylaniline. | mcmaster.ca |

Molybdenum Catalysts in Alkyl Olefin Epoxidation.

While this compound is a versatile ligand in various catalytic systems, its specific application in molybdenum-catalyzed alkyl olefin epoxidation is not extensively documented in the current body of scientific literature. Research in this area has predominantly focused on other types of ligands to achieve high efficiency and selectivity.

Molybdenum-based catalysts are highly effective for the epoxidation of alkenes, with molybdenum(VI) complexes being particularly active. mdpi.comchem960.com The catalytic cycle generally involves the transfer of an oxygen atom from an alkyl hydroperoxide, such as tert-butyl hydroperoxide (TBHP), to the olefin. The design of the ligand coordinated to the molybdenum center is crucial in tuning the catalyst's activity, selectivity, and stability.

Studies have explored a variety of ligands, including Schiff bases, hydrazones, and monoanionic tridentate ligands. mdpi.comacs.orgmdpi.com For instance, molybdenum complexes with Schiff base ligands derived from salicylaldehyde (B1680747) and various amines have shown significant potential in epoxidation reactions. nih.gov These ligands can be fine-tuned electronically and sterically to influence the catalytic outcome.

One notable class of catalysts involves (dioxo)Mo(VI) complexes with monoanionic tridentate ligands. A study on such catalysts, designed to prevent the simultaneous coordination of the olefin and the alkyl hydroperoxide, has provided evidence against the necessity of olefin precoordination to the metal center for the epoxidation to occur. acs.org The research utilized a ligand synthesized from 3,5-di-tert-butyl salicylaldehyde and 2-methylaminopyridine. acs.org The resulting molybdenum complexes were active catalysts for the epoxidation of various alkyl olefins. acs.org

The general mechanism for molybdenum-catalyzed epoxidation with hydroperoxides is believed to involve the formation of a molybdenum-peroxo species, which then transfers an oxygen atom to the olefin. The role of the ligand is to stabilize the high-valent molybdenum center and to modulate its reactivity.

Although direct application of this compound in this specific catalytic transformation is not reported, its structural features suggest potential for coordination to a molybdenum center. However, the focus of ligand design for this reaction has been on systems that can effectively activate the hydroperoxide and facilitate oxygen transfer, with an emphasis on ligands that are robust under the oxidative reaction conditions.

Mechanistic Insights into Catalytic Reactions Involving this compound

While the role of this compound in molybdenum-catalyzed epoxidation remains to be explored, mechanistic studies of its involvement in other catalytic oxidation reactions provide valuable insights into its behavior. These studies primarily focus on the oxidative coupling of amines to form imines.

In one such study, the aerobic oxidative coupling of various benzylamines, including this compound, was investigated using copper oxide (CuO) nanostructures as catalysts. nih.govacs.org The reaction of this compound proceeded with high efficiency, achieving 97% conversion and 96% selectivity to the corresponding imine, N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine, after 12 hours under an oxygen atmosphere. nih.govacs.org The proposed mechanism involves the activation of the amine on the surface of the CuO catalyst.

The catalytic performance in this system was found to be dependent on the shape of the CuO nanostructures, suggesting that the number of available active sites on the catalyst surface is a key factor. nih.govacs.org An induction period was observed, which could be attributed to the initial activation of the catalyst or the wetting process. nih.govacs.org The primary product is the corresponding imine, with small amounts of the nitrile being formed as a byproduct. nih.gov

Another study explored the photoinduced aerobic oxidation of benzylamines catalyzed by C70 fullerene. researchgate.net This metal-free system also demonstrated the conversion of this compound to its corresponding imine. The proposed mechanism involves the generation of a reactive oxygen species by the photosensitized fullerene, which then initiates the oxidation of the amine.

Furthermore, the electrochemical oxidative cleavage of the C-N bond in this compound has been demonstrated. mdpi.com In this metal- and external oxidant-free method, this compound was converted to 4-(tert-butyl)benzaldehyde with a 79% isolated yield. mdpi.com The proposed mechanism involves the initial dehydrogenation of the benzylamine (B48309) at the anode to form an imine intermediate, which is then hydrolyzed to the corresponding aldehyde.

These studies collectively highlight the reactivity of the benzylic C-H and N-H bonds of this compound in catalytic oxidation processes. The amine can be efficiently converted to an imine through oxidative coupling or cleaved to an aldehyde under specific electrochemical conditions. The steric bulk of the tert-butyl group appears to be well-tolerated in these transformations. While the specific interactions and intermediates would differ in a molybdenum-catalyzed system, these findings provide a foundation for understanding the potential catalytic pathways involving this compound.

| Catalyst System | Substrate | Product(s) | Conversion (%) | Selectivity (%) | Reaction Time (h) | Reference |

| CuO nanostructures | This compound | N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine | 97 | 96 (to imine) | 12 | nih.govacs.org |

| C70 fullerene (photo-catalyzed) | This compound | N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine | - | - | - | researchgate.net |

| Electrochemical (Pt electrodes) | This compound | 4-(tert-butyl)benzaldehyde | 79 (isolated yield) | - | 24 | mdpi.com |

Iv. Applications of 4 Tert Butylbenzylamine in Medicinal Chemistry and Drug Discovery

Scaffold Design and Modification in Drug Discovery

Integration into Monoamine Oxidase B Inhibitors

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and other neurotransmitters in the brain. nih.gov Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govnih.gov While direct integration of the 4-tert-butylbenzylamine moiety into MAO-B inhibitors is not extensively documented in publicly available research, the closely related 4-tert-butylphenyl scaffold has been successfully incorporated into dual-target ligands with MAO-B inhibitory activity.

A study focused on the design of dual-target ligands for the histamine (B1213489) H3 receptor (H3R) and MAO-B identified a series of 4-tert-butylphenoxyalkoxyamines with potent inhibitory activity against human MAO-B (hMAO-B). nih.gov The 4-tert-butylphenyl group was a key structural feature in these compounds. The inhibitory activities of some of these derivatives are presented in the table below.

Table 1: Inhibitory Activity of 4-tert-Butylphenoxyalkoxyamine Derivatives on hMAO-B

| Compound | Structure | hMAO-B IC50 (nM) |

|---|---|---|

| DL76 | 1-(3-(4-tert-butylphenoxy)propyl)piperidine | 48 |

| Compound A | 1-(4-(4-tert-butylphenoxy)butyl)piperidine | >10000 |

| Compound B | 1-(5-(4-tert-butylphenoxy)pentyl)piperidine | 24 |

| Compound C | 1-(6-(4-tert-butylphenoxy)hexyl)piperidine | 28 |

Data sourced from a study on dual target ligands for H3R and MAO-B. nih.gov

The data indicates that modifications to the alkoxy chain length significantly impact the inhibitory potency against hMAO-B, with the pentoxy and hexoxy linkers showing the highest activity. This research highlights the potential of the 4-tert-butylphenyl motif as a valuable component in the design of novel MAO-B inhibitors.

Scaffold Hopping Strategies Utilizing the this compound Moiety

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular backbones with similar or improved biological activity compared to a known active compound. semanticscholar.orguniroma1.it This technique is employed to overcome issues such as poor pharmacokinetic properties, toxicity, or to explore new intellectual property space. semanticscholar.org

Design of Compounds with Enhanced Biological Activities (e.g., Antioxidant)

The tert-butylphenol moiety is a well-known structural feature in many synthetic antioxidants used in consumer products to prevent oxidative degradation. mdpi.com The presence of the bulky tert-butyl group can enhance the antioxidant activity of phenolic compounds. While this compound itself is not a phenol, its derivatives can be designed to incorporate phenolic hydroxyl groups, thereby potentially conferring antioxidant properties.

Research on tert-butyl-phenolic antioxidants has shown that these compounds can protect against oxidative stress and exhibit therapeutic effects in various disease models. mdpi.com For instance, 2,4-di-tert-butylphenol (B135424) has demonstrated antioxidant, anti-inflammatory, and neuroprotective properties. mdpi.com The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The tert-butyl group can stabilize the resulting phenoxy radical, enhancing the antioxidant capacity. mdpi.com

By incorporating a hydroxyl group onto the phenyl ring of this compound, it is conceivable to design derivatives with antioxidant activity. The position of the hydroxyl group relative to the tert-butyl and aminomethyl groups would be a critical factor in determining the antioxidant potential.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would focus on how modifications to different parts of the molecule affect its interaction with biological targets.

Influence of the tert-Butyl Group on Biological Activity

The tert-butyl group is a large, sterically demanding substituent that can significantly influence the biological activity of a molecule. researchgate.nethyphadiscovery.com Its primary roles in drug design include:

Steric Shielding : The bulkiness of the tert-butyl group can act as a "steric shield," protecting adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug. hyphadiscovery.com

Lipophilicity : The tert-butyl group is highly lipophilic, which can enhance the ability of a molecule to cross cell membranes and the blood-brain barrier.

Binding Pocket Interactions : The size and shape of the tert-butyl group can lead to specific hydrophobic interactions within the binding pocket of a biological target, potentially increasing binding affinity and selectivity. hyphadiscovery.com In some cases, the inclusion of a tert-butyl group has been shown to provide a potency enhancement. hyphadiscovery.com

Conformational Restriction : The steric bulk of the tert-butyl group can restrict the rotation of adjacent bonds, locking the molecule into a specific conformation that may be more favorable for binding to a target.

The presence of the tert-butyl group in drugs can influence their metabolic pathways, often being a site for hydroxylation by cytochrome P450 enzymes. hyphadiscovery.com

Impact of Substituent Position on Reactivity and Selectivity

The position of substituents on the benzene (B151609) ring of this compound can have a profound impact on the molecule's reactivity and selectivity. The principles of electrophilic aromatic substitution provide a framework for understanding these effects. libretexts.org

Electronic Effects : The tert-butyl group is an electron-donating group through an inductive effect, which tends to activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org However, in this compound, the para position is already occupied. The aminomethyl group is also an activating, ortho, para-directing group. The interplay of these two groups will influence the reactivity of the remaining positions on the ring.

Steric Hindrance : The bulky tert-butyl group can sterically hinder reactions at the adjacent ortho positions, potentially favoring substitution at the other available positions on the ring. longdom.org This steric hindrance can be a useful tool for controlling the regioselectivity of chemical reactions.

Steric Effects in Molecular Interactions

Steric effects, arising from the spatial arrangement of atoms, play a critical role in how a molecule like this compound and its derivatives interact with biological macromolecules such as enzymes and receptors. chemrxiv.org The large size of the tert-butyl group is a dominant feature that governs these interactions.

The steric bulk of the tert-butyl group can:

Dictate Binding Orientation : By creating steric hindrance, the tert-butyl group can prevent the molecule from adopting certain binding poses within a receptor's active site, thereby favoring a specific orientation that may lead to higher affinity and selectivity.

Influence Conformational Rigidity : The tert-butyl group can restrict the conformational freedom of the molecule, which can be entropically favorable for binding if the locked conformation is the bioactive one. chemrxiv.org

Prevent Undesired Interactions : The steric bulk can block access of certain parts of the molecule to metabolic enzymes, as mentioned earlier, or prevent non-specific binding to other biological targets, thus reducing off-target effects.

Biological Activity and Mechanisms of Action of this compound Derivatives

Research into the derivatives of this compound has revealed their potential to interact with specific biological receptors. A notable example is in the development of antagonists for the Farnesoid X Receptor α (FXRα), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.

One such derivative, N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (B126) (NDB), which contains a related 3-tert-butyl-4-hydroxyphenyl structure, has been identified as a selective antagonist of human FXRα. Structural and functional studies have elucidated its unique mechanism of action. Unlike typical antagonists, the binding of NDB to the ligand-binding domain of FXRα induces a significant conformational change, leading to the formation of an FXRα homodimer. This homodimerization prevents the receptor from forming a heterodimer with the Retinoid X Receptor (RXR), a necessary step for its activation and subsequent gene transcription. Consequently, NDB effectively suppresses the expression of FXRα target genes.

The chemical scaffold of this compound is utilized in creating derivatives, such as Schiff bases and their metal complexes, which have been widely investigated for their therapeutic potential.

Antimicrobial Properties: Schiff bases, formed by the condensation of a primary amine like this compound with an aldehyde or ketone, and their subsequent metal complexes are a class of compounds frequently studied for their antimicrobial properties. The biological activity of these compounds is often attributed to the azomethine group (-C=N-). The chelation of the Schiff base ligand with a metal ion can significantly enhance its antimicrobial efficacy. This enhancement is often explained by Overton's concept of cell permeability and Tweedy's chelation theory. According to this theory, chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This, in turn, facilitates the diffusion of the complex through the lipid layer of the microbial cell membrane, allowing it to interfere with normal cellular processes. While this is a general principle for many Schiff base complexes, specific antimicrobial data for derivatives synthesized directly from this compound are an area for further investigation.

Anticancer Properties: Substituted benzylamine (B48309) derivatives, particularly their metal complexes, have shown promise as anticancer agents. For instance, copper(II) complexes of Schiff bases derived from substituted benzylamines have demonstrated significant cytotoxic effects against various cancer cell lines.

In a study involving copper(II) complexes of Schiff bases prepared from salicylaldehyde (B1680747) and methoxybenzylamines (structurally similar to this compound), potent anticancer activity was observed. The cytotoxicity of these complexes was evaluated against human lung adenocarcinoma (A549) and human hepatocellular carcinoma (HepG2) cell lines. The results, presented in the table below, show that complexes 4a (with an ortho-methoxy group) and 4c (with a para-methoxy group) exhibited high activity against HepG2 cancer cells, with IC₅₀ values comparable to the established chemotherapy drug, cisplatin (B142131) mdpi.com.

| Compound | IC₅₀ against A549 (μM) | IC₅₀ against HepG2 (μM) |

|---|---|---|

| Complex 4a (ortho-OCH₃) | 32.8 ± 1.1 | 21.8 ± 0.9 |

| Complex 4b (meta-OCH₃) | >50 | >50 |

| Complex 4c (para-OCH₃) | 29.2 ± 1.2 | 19.7 ± 0.8 |

| Cisplatin (Reference) | 14.5 ± 0.7 | 20.3 ± 0.9 |

The therapeutic effects of many drugs are predicated on their ability to bind to biological macromolecules like DNA and proteins. Derivatives of substituted benzylamines, especially metal complexes, have been studied for these interactions.

DNA Binding and Cleavage: The interaction of metal complexes with DNA is a key mechanism for many anticancer drugs. Copper(II) complexes of methoxybenzylamine Schiff bases have been shown to bind to calf thymus DNA (ct-DNA), primarily through groove binding mdpi.com. Spectroscopic titration studies revealed good binding affinities, with binding constants (Kb) in the range of 10⁵ M⁻¹ mdpi.com.

Furthermore, these complexes demonstrated the ability to cleave plasmid DNA. Complex 4a was capable of inducing complete double-strand cleavage at a concentration of 5 mM, while complex 4c achieved 100% single-strand cleavage at 3 mM mdpi.com. This DNA-damaging capability is a significant attribute for potential anticancer agents.

Protein Binding: The interaction of drugs with serum albumins, such as Bovine Serum Albumin (BSA), is crucial for their transport and distribution in the body. Fluorescence quenching studies have shown that the aforementioned copper(II) complexes can bind to BSA. The binding constants (KBSA) were found to be in the optimal range for reversible binding, suggesting they can be effectively carried by serum albumin and released at their target sites mdpi.com.

| Compound | DNA Binding Constant (Kb) (M⁻¹) | BSA Binding Constant (KBSA) (M⁻¹) |

|---|---|---|

| Complex 4a (ortho-OCH₃) | 1.81 x 10⁵ | 1.55 x 10⁴ |

| Complex 4b (meta-OCH₃) | 1.79 x 10⁵ | 1.15 x 10⁴ |

| Complex 4c (para-OCH₃) | 2.01 x 10⁵ | 2.34 x 10⁴ |

V. Theoretical and Computational Studies of 4 Tert Butylbenzylamine

Quantum Chemistry Calculations on 4-tert-Butylbenzylamine and its Reactions

Quantum chemistry calculations are employed to model the electronic structure and energy of molecules, providing deep insights into their chemical behavior. While specific studies on this compound are not extensively detailed in the public domain, the principles can be illustrated through comprehensive research on analogous compounds like tert-butylamine. whiterose.ac.uk Such studies typically use methods like Density Functional Theory (DFT), with functionals such as M06-2X, and ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) to achieve high accuracy. whiterose.ac.uk These calculations are fundamental to elucidating reaction thermodynamics and kinetics. whiterose.ac.ukwhiterose.ac.uk

Quantum chemistry is instrumental in mapping the potential energy surface (PES) of a reaction, identifying transition states, intermediates, and products. For instance, in the OH-initiated degradation of tert-butylamine, a structural analog, calculations have shown that the reaction proceeds primarily through hydrogen abstraction from the amino group (-NH2). whiterose.ac.uk Computational methods can determine the activation energies for different potential pathways, revealing which are kinetically favored. researchgate.net DFT calculations at levels like M06-2X can elucidate the step-by-step mechanism, including the formation of radical intermediates and their subsequent reactions. researchgate.netmdpi.com This approach allows researchers to predict the most probable sequence of events in a chemical transformation.

Hydrogen abstraction is a common initial step in the atmospheric and metabolic degradation of amines. whiterose.ac.uk Theoretical studies can precisely calculate the bond dissociation energies (BDEs) for different C-H and N-H bonds within a molecule. In amines, abstraction can occur at the amino group or at carbon atoms. For tert-butylamine, quantum calculations have demonstrated that hydrogen abstraction by the hydroxyl radical (•OH) occurs predominantly at the amino group rather than the tert-butyl C-H bonds. whiterose.ac.uk This selectivity is explained by the lower energy barrier for N-H abstraction. whiterose.ac.uk Studies on hydrogen abstraction by other radicals, such as the t-butoxyl radical, show that for many amines, these reactions are entropy-controlled. researchgate.net

The atmospheric fate of amines is of significant environmental interest. Computational studies model the multi-step degradation process initiated by atmospheric oxidants like •OH radicals. whiterose.ac.ukrsc.org For tert-butylamine, theoretical and experimental work has elucidated a complex degradation pathway. whiterose.ac.uk Following the initial hydrogen abstraction from the amino group, the resulting aminyl radical reacts with atmospheric oxygen and nitrogen oxides (NOx). This leads to the formation of products such as tert-butylnitramine and acetone, with minor products including formaldehyde (B43269) and 2-methylpropene. whiterose.ac.uk Quantum calculations help predict the formation of these and other potential products, like nitrosamines and imines, which are of environmental concern. whiterose.ac.ukresearchgate.net

Table 1: Calculated Parameters for the OH-initiated Degradation of tert-Butylamine (Analog)

| Parameter | Computational Method | Calculated Value | Significance |

|---|---|---|---|

| Reaction Rate Coefficient (kOH) | Experimental / Master Equation Model | 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Determines atmospheric lifetime. whiterose.ac.uk |

| N-H Bond Enthalpy (in (CH₃)₃CNHNO) | G4 Calculations | 332 kJ mol⁻¹ | Indicates relative bond strength. whiterose.ac.uk |

| O-H Bond Enthalpy (in (CH₃)₃CN=NOH) | G4 Calculations | 345 kJ mol⁻¹ | Indicates relative bond strength. whiterose.ac.uk |

| Primary Reaction Channel | CCSD(T*)//MP2 | H-abstraction from -NH₂ group | Elucidates the dominant initial step. whiterose.ac.uk |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as this compound or its derivatives, might bind to a macromolecular target, typically a protein or enzyme. nih.gov This is crucial in drug discovery for identifying potential therapeutic candidates. The process involves generating a 3D model of the ligand and fitting it into the binding site of the target protein to predict the binding conformation and affinity. nih.govinnovareacademics.in

Studies on structurally related compounds demonstrate this process. For example, a 4-(tert-butyl)-N,N-diethylbenzenesulfonamide was docked with the DNA gyrase of S. aureus, showing a binding affinity of -6.6 kcal/mol. growingscience.comresearchgate.net Similarly, various benzamide (B126) derivatives have been docked against target proteins, with binding affinities ranging from -7.4 kcal/mol to lower values, indicating potential inhibitory activity. d-nb.info These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. growingscience.comd-nb.info

Table 2: Example Docking Study Results for tert-Butyl Containing Compounds

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-(tert-butyl)-N,N-diethylbenzenesulfonamide | DNA Gyrase (S. aureus) | -6.6 | Not specified growingscience.comresearchgate.net |

| p-nitrophenyl substituted benzamide | 3MNG protein | -7.4 | Asn99, Ala78 d-nb.info |

Conformational Analysis and Steric Hindrance Evaluations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from the rotation around single bonds. upenn.edu The goal is to identify the lowest energy, and therefore most stable and populated, conformation. This is particularly important for molecules with bulky groups, like the tert-butyl group in this compound, which can cause significant steric hindrance—repulsion between electron clouds of non-bonded atoms. chemconnections.org

Computational tools can systematically rotate bonds and calculate the steric energy of each resulting conformation. upenn.edu An illustrative example is the analysis of cis-1,4-di-tert-butylcyclohexane. upenn.eduupenn.edu Calculations show that conformations placing the bulky tert-butyl groups in positions that minimize steric repulsion are energetically favored. upenn.edu For this molecule, a twisted boat conformation was found to have a slightly lower energy than the traditional chair conformation, as it allows both tert-butyl groups to occupy quasi-equatorial positions, reducing steric strain. upenn.eduupenn.edu Such analysis is critical for understanding how the shape of this compound, dictated by its tert-butyl group, influences its reactivity and ability to interact with other molecules.

Table 3: Calculated Steric Energies for Conformations of a tert-Butyl Analog

| Molecule | Conformation | Calculated Steric Energy (kcal/mol) | Reference |

|---|---|---|---|

| cis-1,4-di-tert-butylcyclohexane | Chair | >28.48 | upenn.edu |

| cis-1,4-di-tert-butylcyclohexane | Boat | 54.68 | upenn.edu |

| cis-1,4-di-tert-butylcyclohexane | Twisted Boat | 27.67 | upenn.edu |

Computational Predictions of Reactivity and Selectivity

Computational models are increasingly used to predict the reactivity of different sites within a molecule and the regioselectivity of chemical reactions. rsc.org For substituted aromatic compounds like this compound, these tools can predict which position on the benzene (B151609) ring or which functional group is most likely to react. nih.govrsc.org

These predictions can be based on several factors. DFT calculations can determine the electron density at different atoms, suggesting that nucleophilic or electrophilic attack is more likely at sites with lower or higher electron density, respectively. nih.gov Models can also calculate the energies of transition states for reactions at different positions; the pathway with the lowest activation energy is predicted to be the major one. researchgate.net More advanced approaches combine quantum mechanics with machine learning (QM/ML) to build predictive models trained on large datasets of known reactions. rsc.org These models can learn subtle electronic and steric features that govern selectivity in processes like C-H functionalization, providing chemists with powerful tools for synthesis planning. rsc.orgrsc.org

Vi. Advanced Materials and Supramolecular Chemistry Involving 4 Tert Butylbenzylamine

Incorporation of 4-tert-Butylbenzylamine into Polymeric Systems

This compound has been successfully integrated into various polymeric structures, serving distinct roles such as an initiator, a chain-terminating or modifying agent, and a component to enhance material properties. Its primary amine functionality allows it to react with monomers or polymer chains, while the tert-butyl group can influence the physical properties of the resulting polymer, such as solubility and thermal stability.

Research has demonstrated its utility as an initiator in the ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs). chinesechemsoc.org This process yields poly(β-peptoid)s, where the this compound molecule forms the starting point of the polymer chain. chinesechemsoc.org The polymerization exhibits controlled characteristics, allowing for the synthesis of polymers with narrow dispersity. chinesechemsoc.org

In the field of peptide polymers, this compound is used to modify the C-terminus of polymer chains. nih.govchemrxiv.org In the synthesis of peptide polymers via ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs), adding this compound to the completed polymerization mixture effectively caps (B75204) the chain, incorporating the 4-tert-butylbenzyl group at the end. nih.gov This modification is useful for determining the degree of polymerization and for introducing specific end-group functionality. chemrxiv.org

Additionally, this compound hydrochloride is noted for its application as a modifier in various polymer formulations. chemimpex.com Its incorporation is intended to enhance the physical properties of plastics and resins, contributing to improved durability and heat resistance. chemimpex.com In another application, the compound has been used as a substrate in studies of photocatalytic reactions mediated by organic polymer photocatalysts, demonstrating its interaction with functional polymeric systems for oxidative imine formation. mpg.de

| Role in Polymer System | Polymer Type | Methodology | Outcome | Reference |

|---|---|---|---|---|

| Initiator | Poly(β-peptoid)s | Ring-Opening Polymerization of β-NNTAs | Successful initiation of polymerization leading to well-defined polymers. | chinesechemsoc.org |

| C-Terminus Modifier | Peptide Polymers (e.g., Poly-Boc-D,L-Lys) | Ring-Opening Polymerization of NCAs | Functionalization of the polymer chain end; aids in characterization. | nih.govchemrxiv.org |

| Property Modifier | Plastics and Resins | Formulation Additive | Reported to enhance durability and heat resistance. | chemimpex.com |

| Reaction Substrate | N/A (used with a polymer photocatalyst) | Photocatalytic Oxidative Coupling | Investigated for imine formation, showing reactivity with polymeric catalysts. | mpg.de |

Supramolecular Assemblies and Architectures

The molecular structure of this compound possesses key features that make it a candidate for forming ordered supramolecular assemblies. These non-covalent structures are governed by intermolecular forces such as hydrogen bonding and π-stacking. The presence of both a hydrogen-bond donor/acceptor site (the -NH2 group) and an aromatic ring allows for the creation of complex, self-assembled architectures.

The primary amine group of this compound is capable of participating in hydrogen bonding, acting as both a donor and an acceptor. nih.gov According to computational analysis, the molecule has one hydrogen bond donor count and one hydrogen bond acceptor count. nih.gov This enables the formation of networks and chains where molecules are linked through N-H···N or other hydrogen bonds. While detailed crystallographic studies focusing solely on the hydrogen-bonded motifs of pure this compound are not widely documented, studies on analogous structures provide relevant insights. For instance, research on the co-crystals of 4-tert-butylbenzoic acid with various diamines reveals the formation of extensive, layered three-dimensional arrays held together by hydrogen bonds. nih.gov In these related systems, the bulky tert-butyl groups play a significant role by sterically influencing the packing arrangement, often preventing herringbone stacking patterns observed in less bulky analogues and favoring layered structures. nih.gov

The benzylamine (B48309) moiety is a well-known coordinating group for a variety of metal ions. The nitrogen atom's lone pair of electrons can form dative bonds with metal centers, making this compound a potential monodentate ligand for the construction of metal-organic complexes and supramolecular structures. The coordination of such ligands to metal ions can lead to discrete assemblies like metallacycles or extended networks like coordination polymers. However, specific research detailing the synthesis and characterization of supramolecular structures where this compound is the primary coordinating ligand is not extensively reported in publicly available literature. The study of similar systems, such as those involving p-tert-butylcalix google.comarene, demonstrates how the tert-butylphenyl group can be part of ligands that form complex polymetallic clusters with interesting magnetic and structural properties. ed.ac.ukrsc.org

Development of Specialty Chemicals and Functional Materials

This compound serves as a crucial intermediate in the synthesis of high-value specialty chemicals, particularly in the agrochemical sector. nbinno.comfishersci.fi Its primary and most well-documented application is as a key building block for the production of Tebufenpyrad, a widely used acaricide and insecticide that controls mites and other pests in agriculture. nbinno.comgoogle.com

The synthesis of Tebufenpyrad involves the formation of an amide bond between this compound and a pyrazole (B372694) carboxylic acid derivative. One patented method describes the use of a Mitsunobu reaction, where 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid and this compound undergo an intermolecular dehydration to form the C-N bond of the final product. google.com This process is noted for its mild reaction conditions and high selectivity. google.com

| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid | This compound | Triphenylphosphine, Diisopropyl azodicarboxylate | Tetrahydrofuran | Formation of Tebufenpyrad through C-N bond creation. | google.com |

Beyond its role in producing Tebufenpyrad, this compound is generally valued as a versatile intermediate for a range of organic synthesis applications, enabling the creation of complex molecules for pharmaceuticals, other agrochemicals, and dyestuffs. nbinno.comfishersci.fi

Vii. Conclusion and Future Research Directions for 4 Tert Butylbenzylamine

Summary of Key Research Findings

Research into 4-tert-Butylbenzylamine has yielded significant insights into its synthesis, properties, and applications. It is widely recognized as a crucial intermediate in the production of various organic molecules. nbinno.com

In the realm of agrochemicals , one of the most prominent applications of this compound is as a key precursor in the synthesis of Tebufenpyrad, a widely used miticide and insecticide. nbinno.com The presence of the this compound moiety is critical for the pesticidal efficacy of the final product.

In medicinal chemistry , this compound serves as a versatile scaffold for the development of novel therapeutic agents. Notably, it is a fundamental component in the synthesis of selective inhibitors for fatty acid amide hydrolase (FAAH), an enzyme implicated in neuroinflammatory conditions. unisi.itnih.gov The bulky tert-butyl group can contribute to the selectivity and potency of these inhibitors. Furthermore, derivatives of benzylamine (B48309) have been investigated as potential inhibitors for other enzymes, such as monoamine oxidase B (MAO-B), suggesting a broader applicability of the this compound scaffold in drug discovery. researchgate.net

In materials science , this compound and its derivatives have demonstrated utility as effective corrosion inhibitors for mild steel in acidic environments. researchgate.netmdpi.com Studies have shown that these compounds can achieve high inhibition efficiencies by adsorbing onto the metal surface, thereby protecting it from corrosive agents. The mechanism of inhibition is often a combination of physical and chemical adsorption. Amines, in general, are also utilized as curing agents for epoxy resins, and while specific research on this compound in this exact role is less detailed, its chemical nature suggests potential applicability. threebond.co.jpnih.gov Additionally, a related compound, 4-tert-butyl-benzhydrylamine resin (BUBHAR), has been explored as a solid support for peptide synthesis. researchgate.net

Identification of Research Gaps

Despite the progress made, several areas concerning this compound remain underexplored, presenting opportunities for future research.

Comprehensive Mechanistic Studies: While the efficacy of this compound-derived corrosion inhibitors is established, more in-depth studies into the precise mechanisms of interaction at the molecular level for a wider range of metals and corrosive environments are needed.

Biodegradation and Environmental Fate: There is a noticeable lack of comprehensive research on the biodegradation pathways and long-term environmental impact of this compound and its major derivatives, such as Tebufenpyrad. Understanding its persistence and potential for bioaccumulation is crucial for environmental risk assessment.

Exploration of Broader Biological Activities: The focus in medicinal chemistry has been on a few specific enzyme targets. A systematic exploration of the biological activities of a wider array of this compound derivatives against different classes of enzymes and receptors could uncover new therapeutic potentials.

Advanced Materials Applications: The potential of this compound in the development of advanced polymers and functional materials is an area ripe for investigation. Its incorporation into novel polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, or other desirable properties.

Emerging Trends and Prospective Areas of Investigation

The future of this compound research is likely to be driven by several emerging trends in chemistry and materials science.

Green Chemistry Approaches: The development of more sustainable and environmentally friendly synthetic routes for this compound and its derivatives is a key area of future research. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact.

"Click Chemistry" and Novel Derivatives: The application of "click chemistry" principles to synthesize novel derivatives of this compound could rapidly expand the library of available compounds for screening in drug discovery and materials science.

Computational Modeling and Drug Design: The use of computational modeling and in silico screening will likely play an increasingly important role in predicting the biological activity and material properties of new this compound derivatives, thereby streamlining the discovery process.

Smart and Functional Coatings: Building on its proven efficacy as a corrosion inhibitor, future research could focus on incorporating this compound derivatives into "smart" or functional coatings that offer self-healing properties or respond to environmental stimuli.

Potential Impact on Related Scientific Disciplines

The continued investigation of this compound has the potential to significantly impact several scientific disciplines.

Medicinal Chemistry and Pharmacology: The development of new, more potent, and selective enzyme inhibitors based on the this compound scaffold could lead to breakthroughs in the treatment of a variety of diseases, including neurodegenerative disorders and pain.

Agricultural Science: The synthesis of new agrochemicals derived from this compound could provide more effective and potentially safer alternatives to existing pesticides, contributing to global food security.

Materials Science and Engineering: The exploration of this compound in the creation of high-performance polymers, coatings, and other advanced materials could lead to innovations in various industries, from aerospace to infrastructure.

Environmental Science: A deeper understanding of the environmental fate of this compound and its derivatives will be crucial for developing strategies to mitigate their potential environmental impact and for designing more benign alternatives.

Q & A

Basic: What analytical methods are recommended for verifying the purity of 4-tert-Butylbenzylamine, and what are common sources of impurities?

Answer:

Purity assessment typically employs gas chromatography (GC) with flame ionization detection, as commercial batches (e.g., TCI America) report >98.0% purity via GC . Impurities often arise from incomplete synthesis (e.g., unreacted tert-butylbenzaldehyde intermediates) or degradation products like oxidized amines. For comprehensive analysis, combine GC with nuclear magnetic resonance (NMR) to detect structural anomalies (e.g., unexpected peaks at δ 1.3 ppm for tert-butyl groups) .

Basic: What synthetic routes are available for this compound, and how can reaction conditions be optimized?

Answer:

A common route involves reductive amination of 4-tert-butylbenzaldehyde with ammonia or ammonium acetate using sodium cyanoborohydride in methanol under inert atmospheres . Yield optimization requires pH control (pH 6–7) and temperature modulation (20–25°C). Alternative methods include catalytic hydrogenation of nitriles (e.g., 4-tert-butylbenzonitrile) using Raney nickel, though this may require higher pressures (3–5 atm) .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. GC-MS) when characterizing derivatives?

Answer:

Contradictions often stem from sample degradation or isomerization. For example, GC-MS may indicate high purity, while NMR reveals unexpected splitting due to diastereomers. To resolve:

Repeat analyses under inert conditions to rule out oxidation.

Use 2D NMR (COSY, HSQC) to assign stereochemistry.

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Advanced: What experimental approaches are used to study this compound’s coordination chemistry with transition metals?

Answer:

Ligand synthesis: React this compound with metal salts (e.g., CuCl₂, Pd(OAc)₂) in ethanol under reflux.

Characterization: Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (250–400 nm) and X-ray crystallography for structural elucidation.

Stability testing: Conduct cyclic voltammetry in acetonitrile to assess redox behavior .

Advanced: How can computational methods predict the reactivity of this compound in supramolecular systems?

Answer:

Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., amine group).

Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the -NH₂ group.

MD simulations: Assess stability of metal-organic frameworks (MOFs) incorporating this compound as a linker .

Basic: What are the storage and handling protocols for this compound to ensure stability?

Answer:

Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Handle in fume hoods with nitrile gloves; dispose of waste via licensed facilities compliant with local regulations (e.g., 40 CFR Part 261 in the US) .

Advanced: What strategies mitigate degradation during long-term experimental use of this compound?

Answer:

Add stabilizers: 0.1% w/v ascorbic acid to inhibit amine oxidation.

Monitor degradation via HPLC-UV at 254 nm, tracking peaks for byproducts like tert-butylbenzaldehyde.

Use freshly distilled solvents (e.g., THF) to avoid peroxide-induced reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.